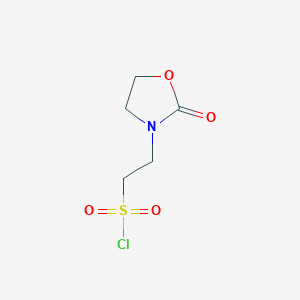![molecular formula C13H13N3O5 B2388991 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-52-9](/img/structure/B2388991.png)
2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of MTAA and has been synthesized using various methods.
Scientific Research Applications
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives , structurally related to the query compound, have been synthesized and evaluated for their antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, showing promising activity particularly against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Synthetic Applications
- p-Methoxybenzyl N-acetylcarbamate potassium salts have been reported as versatile reagents for the synthesis of N-alkylacetamides and p-methoxy- and 2,4-dimethoxybenzyl carbamates. These compounds find applications in the synthesis of natural and pharmaceutical products, demonstrating the utility of acetamide moieties in complex molecule synthesis (Sakai et al., 2022).
Biological Evaluation of Substituted-Imidazolidine Derivatives
- A series of substituted-imidazolidine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antiulcer activities. The study highlighted the potential of certain derivatives in offering significant biological activities with a superior gastrointestinal safety profile compared to standard drugs (Husain et al., 2013).
Antibacterial and Cytotoxicity Studies of N-Heterocyclic Carbene-Silver Complexes
- Research into p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes has shown these compounds to exhibit significant antibacterial activity against Gram-negative and Gram-positive bacteria. Preliminary cytotoxicity testing also revealed their potential against cancer cell lines, indicating their applicability in developing new antimicrobial and anticancer agents (Patil et al., 2010).
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-21-9-4-2-8(3-5-9)6-15-11(18)12(19)16(13(15)20)7-10(14)17/h2-5H,6-7H2,1H3,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMPYGINCKMYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

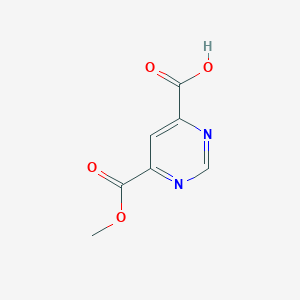
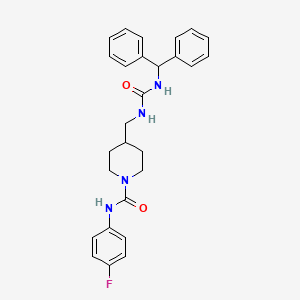
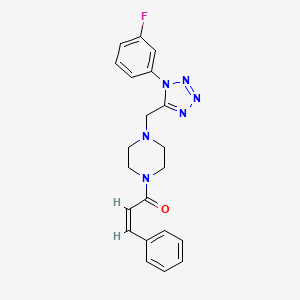
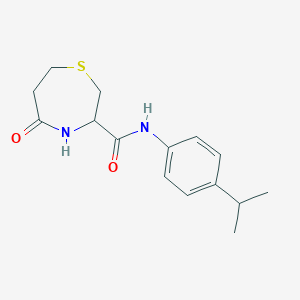
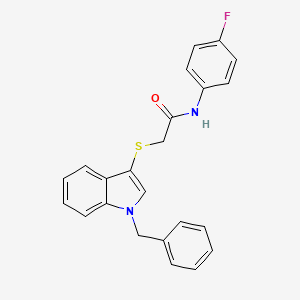
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
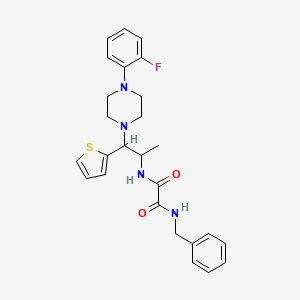
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)


![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
